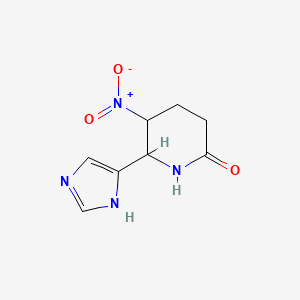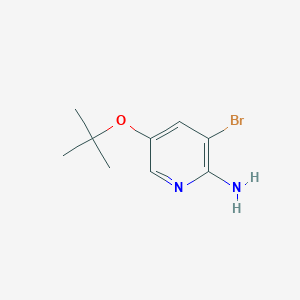
(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H10ClFO4S2 and a molecular weight of 264.73 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a sulfonyl chloride group attached to a thian ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride typically involves the reaction of 4-fluorothiophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluorothiophenol+chlorosulfonic acid→(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, thiols, and sulfides .
Scientific Research Applications
(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
(1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: Similar structure but lacks the fluorine atom.
(4-cyano-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: Contains a cyano group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated analogs .
Properties
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO4S2/c7-14(11,12)5-6(8)1-3-13(9,10)4-2-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZEDDSFAVMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
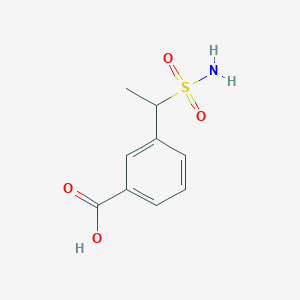
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
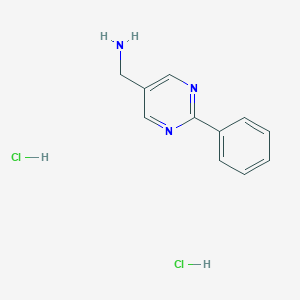
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)

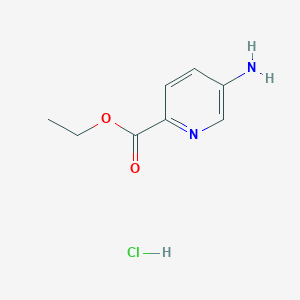
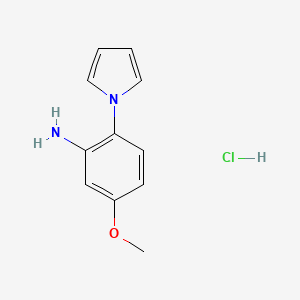
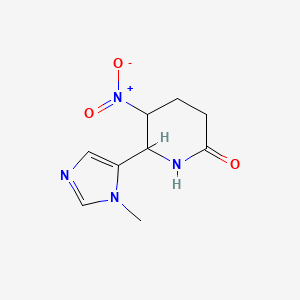
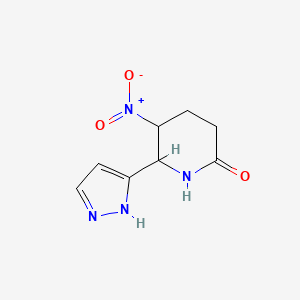
![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)
